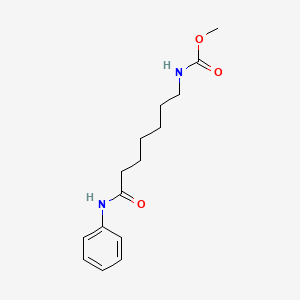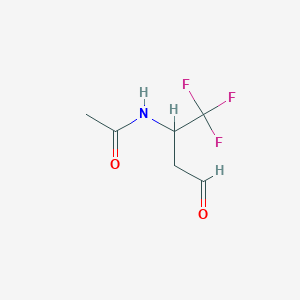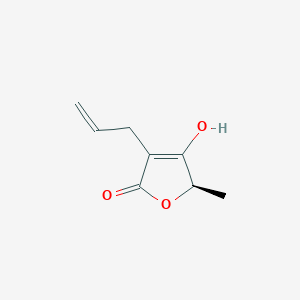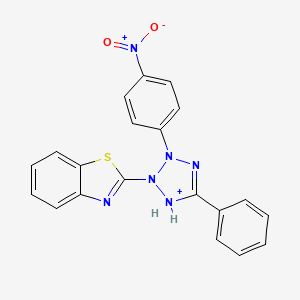
2-(1,3-Benzothiazol-2-yl)-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzothiazol-2-yl)-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a benzothiazole ring, a nitrophenyl group, and a dihydrotetrazolium moiety, making it a unique and potentially useful molecule in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium typically involves multi-step organic reactions. The process may include:
Formation of Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions involving nitric acid and sulfuric acid.
Formation of Dihydrotetrazolium Moiety: This step may involve the reaction of hydrazine derivatives with nitriles under acidic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the nitrophenyl group.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials, dyes, and catalysts.
作用機序
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and require detailed study to elucidate.
類似化合物との比較
Similar Compounds
Benzothiazole Derivatives: Compounds containing the benzothiazole ring, known for their diverse biological activities.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups, often used in the synthesis of dyes and pharmaceuticals.
Tetrazolium Compounds: Known for their use in biochemical assays, particularly in measuring cell viability.
Uniqueness
The uniqueness of 2-(1,3-Benzothiazol-2-yl)-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium lies in its combination of these three distinct moieties, potentially offering a wide range of chemical and biological properties that are not found in simpler compounds.
特性
CAS番号 |
142045-77-0 |
|---|---|
分子式 |
C20H15N6O2S+ |
分子量 |
403.4 g/mol |
IUPAC名 |
2-[3-(4-nitrophenyl)-5-phenyl-1H-tetrazol-1-ium-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C20H14N6O2S/c27-26(28)16-12-10-15(11-13-16)24-22-19(14-6-2-1-3-7-14)23-25(24)20-21-17-8-4-5-9-18(17)29-20/h1-13H,(H,22,23)/p+1 |
InChIキー |
JMMQFHCMQHOAAK-UHFFFAOYSA-O |
正規SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


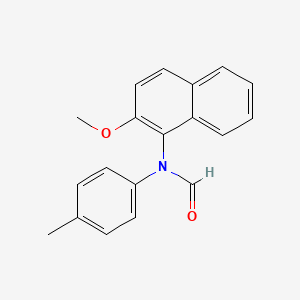
![1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one](/img/structure/B12527146.png)
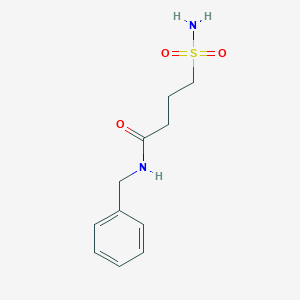
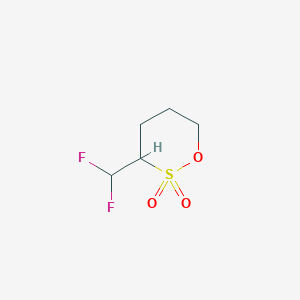
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-](/img/structure/B12527154.png)
![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)
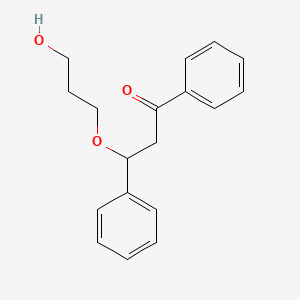
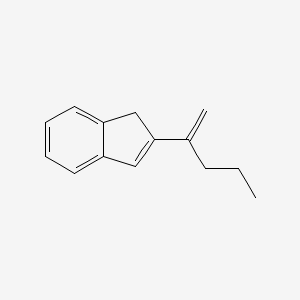
![Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]-](/img/structure/B12527176.png)
![7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B12527186.png)

